molecular formula C16H18O3S B285564 3,3-Dimethyl-1-(2-naphthylsulfonyl)-2-butanone

3,3-Dimethyl-1-(2-naphthylsulfonyl)-2-butanone

Cat. No. B285564
M. Wt: 290.4 g/mol
InChI Key: STFORMZKLOEQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1-(2-naphthylsulfonyl)-2-butanone, commonly known as DBM, is a synthetic compound that belongs to the family of chalcones. It is a yellow crystalline powder that is soluble in organic solvents. DBM has gained attention in recent years due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of DBM is not fully understood. However, it has been suggested that DBM exerts its therapeutic effects by modulating various signaling pathways such as NF-κB, Nrf2, and PI3K/Akt. DBM has also been found to inhibit the activity of various enzymes such as COX-2 and MMPs.
Biochemical and Physiological Effects:
DBM has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. DBM has also been shown to increase the levels of antioxidant enzymes such as SOD and catalase. In addition, DBM has been found to regulate glucose metabolism and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

DBM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DBM is also soluble in organic solvents, which makes it easy to work with in vitro studies. However, DBM has some limitations as well. It has poor water solubility, which limits its use in in vivo studies. In addition, DBM has not been extensively studied for its toxicity and safety profile.

Future Directions

For DBM research include studying its potential therapeutic applications in other diseases, its toxicity and safety profile, the development of novel derivatives, and its use in combination with other drugs or therapies.

Synthesis Methods

DBM is synthesized by the reaction of 2-naphtholsulfonyl chloride with 3,3-dimethyl-1-butanone in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

DBM has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to have anti-proliferative, anti-inflammatory, and anti-diabetic properties in vitro and in vivo. DBM has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.

properties

Molecular Formula

C16H18O3S

Molecular Weight

290.4 g/mol

IUPAC Name

3,3-dimethyl-1-naphthalen-2-ylsulfonylbutan-2-one

InChI

InChI=1S/C16H18O3S/c1-16(2,3)15(17)11-20(18,19)14-9-8-12-6-4-5-7-13(12)10-14/h4-10H,11H2,1-3H3

InChI Key

STFORMZKLOEQDS-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(C)(C)C(=O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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